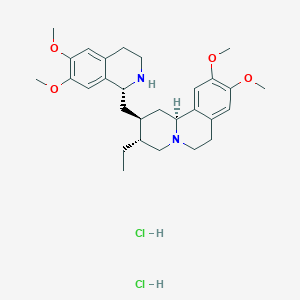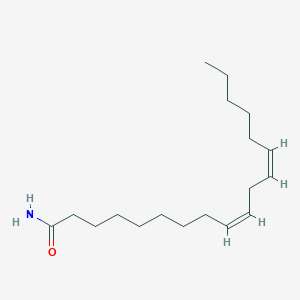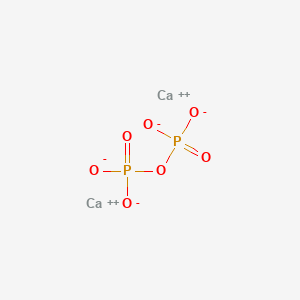
3,4-Dichloroisocoumarin
概要
説明
3,4-ジクロロイソクマリンは、イソクマリン類に属する化学化合物であり、イソクマリン環の3位と4位に塩素原子が置換されたことを特徴としています。 セリンプロテアーゼに対する強力な阻害効果で知られており、生化学研究における貴重なツールとなっています .
製造方法
合成経路と反応条件
3,4-ジクロロイソクマリンの合成は、通常、イソクマリン誘導体の塩素化を伴います。一般的な方法の1つには、触媒の存在下でイソクマリンと塩素ガスを反応させる方法があります。 反応条件は、多くの場合、塩素化プロセスを促進するために、制御された温度とジクロロメタンなどの溶媒の使用を必要とします .
工業生産方法
3,4-ジクロロイソクマリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、工業用グレードの塩素化剤と触媒を使用します。 反応は、温度と圧力を正確に制御して生産効率を最適化する大型反応器で行われます .
作用機序
3,4-ジクロロイソクマリンは、セリンプロテアーゼを不可逆的に阻害することで効果を発揮します。化合物は酵素の活性部位と反応し、別の活性部位残基をアシル化するアシルクロリド部分を放出します。 この反応は酵素の活性を阻害し、基質の触媒作用を妨げます .
生化学分析
Biochemical Properties
3,4-Dichloroisocoumarin interacts with serine proteases, a type of enzyme that breaks down proteins and peptides. The compound reacts with these enzymes to release an acylchloride moiety that can acylate another active site residue . This interaction effectively inhibits the activity of the serine protease, preventing it from breaking down proteins .
Cellular Effects
In cellular contexts, this compound has been shown to block apoptotic internucleosomal DNA cleavage in thymocytes without the involvement of endonucleases . This suggests that this compound can influence cell function by interfering with apoptosis, a process of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of serine proteases. The compound reacts with the enzyme to release an acylchloride moiety, which then acylates another active site residue . This process effectively inhibits the enzyme’s activity, preventing it from breaking down proteins and peptides .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound is effective at concentrations ranging from 5-100 µM and has a half-life of 20 minutes at pH 7.5 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloroisocoumarin typically involves the chlorination of isocoumarin derivatives. One common method includes the reaction of isocoumarin with chlorine gas in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production efficiency .
化学反応の分析
反応の種類
3,4-ジクロロイソクマリンは、次のようなさまざまな化学反応を起こします。
置換反応: 適切な条件下では、塩素原子を他の官能基と置換できます。
一般的な試薬と条件
置換: メタノールまたはジメチルスルホキシドなどの溶媒中で、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬が一般的に使用されます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換イソクマリンとその誘導体があり、化学および製薬用途でさらに利用できます .
科学研究における用途
3,4-ジクロロイソクマリンは、科学研究において幅広い用途があります。
化学: 複雑な分子を作成するために、有機合成における試薬として使用されます。
生物学: この化合物は、さまざまな生物学的プロセスにおいて重要な役割を果たすセリンプロテアーゼなどの酵素阻害の研究に使用されます。
医学: 3,4-ジクロロイソクマリンの研究は、プロテアーゼ関連疾患を標的にした治療薬の開発に貢献しています。
科学的研究の応用
3,4-Dichloroisocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is employed to study enzyme inhibition, particularly serine proteases, which play crucial roles in various biological processes.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting protease-related diseases.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
類似化合物との比較
類似化合物
- 3,4-ジクロロ-2-ベンゾピラン-1-オン
- 3,4-ジクロロイソクマリン誘導体
独自性
3,4-ジクロロイソクマリンは、他のイソクマリン誘導体とは異なる、セリンプロテアーゼに対する強力で不可逆的な阻害作用により独特です。 セリンプロテアーゼとの特異的な反応性により、生化学および製薬研究における貴重なツールとなっています .
特性
IUPAC Name |
3,4-dichloroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)9(12)13-8(7)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXUUGGLDCZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199056 | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51050-59-0 | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051050590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-dichloroisocoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROISOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD08W1HH6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)






